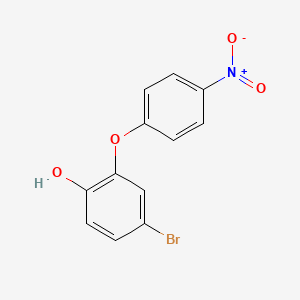

4-Bromo-2-(4-nitrophenoxy)phenol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

84604-85-3 |

|---|---|

Molekularformel |

C12H8BrNO4 |

Molekulargewicht |

310.10 g/mol |

IUPAC-Name |

4-bromo-2-(4-nitrophenoxy)phenol |

InChI |

InChI=1S/C12H8BrNO4/c13-8-1-6-11(15)12(7-8)18-10-4-2-9(3-5-10)14(16)17/h1-7,15H |

InChI-Schlüssel |

YMBWRALKQKZRIV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=CC(=C2)Br)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 4 Bromo 2 4 Nitrophenoxy Phenol

Established Synthetic Pathways for Aryloxy Phenols

The synthesis of aryloxy phenols, such as 4-Bromo-2-(4-nitrophenoxy)phenol, traditionally involves the formation of substituted phenol (B47542) precursors followed by the creation of a diaryl ether linkage.

Condensation Reactions in the Synthesis of Phenol Derivatives

The precursors for complex phenol derivatives are often synthesized through condensation and substitution reactions. For instance, the synthesis of 4-bromo-2-nitrophenol (B183274), a likely precursor for the title compound, can be achieved by dissolving p-bromophenol in a solvent like dichloroethane and reacting it with nitric acid in a continuous flow reactor. chemicalbook.com This nitration of a brominated phenol is a critical step in creating the necessary functional groups on one of the aromatic rings.

Copper-Catalyzed Ullmann-Type Reactions in Phenoxy Ether Formation

The central C-O bond in diaryl ethers like this compound is frequently forged using the Ullmann condensation. wikipedia.orgorganic-chemistry.org This copper-promoted reaction typically couples an aryl halide with a phenol. wikipedia.orgrsc.org Historically, these reactions demanded harsh conditions, including high temperatures (often over 210°C) and high-boiling polar solvents such as N-methylpyrrolidone, nitrobenzene, or dimethylformamide. wikipedia.org The reaction also traditionally required stoichiometric amounts of copper, often in an activated powder form. wikipedia.org

A classic example is the synthesis of p-nitrophenyl phenyl ether from 4-chloronitrobenzene and phenol, which illustrates the fundamental principle of coupling an activated aryl halide with a phenoxide. wikipedia.org The aryl halide must typically be "activated" by electron-withdrawing groups, such as the nitro group present in the precursors of the title compound, to facilitate the reaction. wikipedia.org Modern iterations of the Ullmann synthesis have seen significant improvements, including the development of soluble copper catalysts supported by ligands, which allow for milder reaction conditions. wikipedia.orgumass.edu

| Parameter | Traditional Ullmann Reaction | Modern Ullmann-Type Reaction |

|---|---|---|

| Catalyst | Stoichiometric copper powder | Catalytic soluble copper salts (e.g., CuI, Cu(OAc)₂) with ligands |

| Temperature | High (>200°C) | Mild to moderate (Room temp. to ~110°C) |

| Solvents | High-boiling polar (e.g., DMF, Nitrobenzene) | Various organic solvents (e.g., Toluene, Dioxane, DMSO) |

| Substrate Scope | Limited to activated aryl halides | Broader scope, including less activated halides |

Mechanistic Investigations of Synthesis Reactions

Understanding the underlying mechanisms of these synthetic reactions is crucial for optimizing conditions and improving yields.

Elucidation of Reaction Kinetics and Catalytic Roles

The mechanism of the Ullmann-type reaction has been a subject of extensive study. wikipedia.org It is widely believed to proceed through copper(I) intermediates. wikipedia.org The process can be summarized as a net metathesis reaction where a copper(I) alkoxide, generated in situ, reacts with the aryl halide. wikipedia.org

| Reactant Component | Effect of Electron-Withdrawing Groups (EWGs) | Effect of Electron-Donating Groups (EDGs) | Hammett (ρ) Value |

|---|---|---|---|

| Aryl Halide | Accelerates reaction | Slows reaction | +1.0 |

| Phenol | Slows reaction | Accelerates reaction | -2.9 |

Role of Phase-Transfer Catalysis in Phenoxy Ether Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful technique to enhance the synthesis of phenoxy ethers. crdeepjournal.org This methodology uses a phase-transfer agent, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to transport an anionic reactant (like a phenoxide) from an aqueous or solid phase into an organic phase where the aryl halide is dissolved. crdeepjournal.orgslideshare.net This overcomes the mutual insolubility of the reactants, allowing the reaction to proceed at a much faster rate and under milder conditions. acs.org

For example, the synthesis of o-nitrodiphenyl ether can be accomplished by reacting o-chloronitrobenzene with solid potassium phenoxide in the presence of tetra-n-butylphosphonium bromide as a catalyst. crdeepjournal.org This approach avoids the high temperatures and potential for uncontrolled exothermic reactions associated with traditional methods. crdeepjournal.org PTC is a highly efficient methodology for various O-alkylation and O-arylation reactions of phenols. crdeepjournal.orgphasetransfercatalysis.com

Novel Synthetic Strategies and Green Chemistry Approaches

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for diaryl ether synthesis. These novel strategies aim to reduce the reliance on harsh conditions and hazardous materials.

Several innovative approaches include:

Microwave-Assisted Synthesis : A catalyst-free direct coupling of phenols with electron-deficient aryl halides can be achieved in refluxing DMSO, with reactions reaching completion in as little as 5-10 minutes under microwave irradiation. organic-chemistry.org

Heterogeneous Catalysis : Reusable, solid-supported catalysts, such as copper oxide on mesoporous manganese oxide, have been developed. acs.org These ligand-free catalysts demonstrate broad substrate scope and can be recovered and reused without significant loss of activity. acs.org

Coupling with Boronic Acids : The Chan-Lam coupling reaction provides a powerful alternative, using copper(II) acetate (B1210297) to promote the arylation of phenols with arylboronic acids at room temperature. organic-chemistry.orgorganic-chemistry.org This method is tolerant of a wide range of functional groups and was notably used in an expedient synthesis of thyroxine. organic-chemistry.org

Green Catalysts : Efforts have been made to develop greener catalyst systems. One such approach involves the synthesis of copper nanoparticles (Cu-NPs) using plant extracts, which can then be used as an effective catalyst for Ullmann O-arylation reactions in solvents like DMF. mdpi.com

These advanced methodologies represent a significant step forward, offering milder, more versatile, and sustainable routes for the synthesis of complex molecules like this compound.

Mechanochemical Synthesis Techniques

Mechanochemistry has emerged as a powerful, environmentally conscious alternative to conventional solvent-based reactions. thieme-connect.de By utilizing mechanical force to induce chemical transformations, this technique often leads to shorter reaction times and can alter reactivity and selectivity. thieme-connect.de

In the context of diaryl ether synthesis, mechanochemical methods, such as electromagnetic milling, have been successfully employed for copper-catalyzed C-O coupling reactions. rsc.org This solvent-free approach, conducted at room temperature, offers a mild and efficient route to various diaryl ethers. rsc.org The process demonstrates broad substrate scope and is amenable to gram-scale synthesis. rsc.org A key innovation in this area is the use of a specially designed oxalic diamide-derived ligand, which shows excellent activity in promoting C-O bond formation under solid-state conditions. rsc.org

Table 1: Comparison of Mechanochemical and Conventional Synthesis

| Feature | Mechanochemical Synthesis | Conventional Solvent-Based Synthesis |

| Solvent | Solvent-free or minimal liquid-assisted grinding (LAG) thieme-connect.de | Requires bulk solvents researchgate.net |

| Temperature | Often at room temperature rsc.org | Frequently requires high temperatures (120-250°C) researchgate.net |

| Reaction Time | Generally shorter thieme-connect.de | Can be lengthy (12-48 hours) researchgate.net |

| Energy Input | Mechanical force (milling, grinding) thieme-connect.dersc.org | Thermal energy researchgate.net |

| Environmental Impact | Lower, reduced solvent waste thieme-connect.de | Higher, due to solvent use and disposal researchgate.net |

Development of Catalyst-Free Methodologies for Ether Linkages

While transition-metal catalysis, particularly with copper and palladium, has been a mainstay of diaryl ether synthesis, the development of catalyst-free methods represents a significant advancement. dntb.gov.uarsc.orggoogle.com These approaches often rely on the principles of nucleophilic aromatic substitution (SNAr) reactions, where an activated aryl halide reacts with a nucleophile. researchgate.netorganic-chemistry.org

For the synthesis of diaryl ethers, this typically involves the coupling of an electron-deficient aryl halide with a phenol in the presence of a base. umass.edutandfonline.com Research has shown that in some cases, particularly with electron-deficient aryl bromides, the reaction can proceed efficiently without a metal catalyst when using a strong base like cesium carbonate in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgumass.edutandfonline.com Microwave irradiation has also been demonstrated to significantly accelerate these catalyst-free reactions, with diaryl ethers being formed in very good yields within minutes. organic-chemistry.org

These metal-free conditions are not only cost-effective and avoid potential metal contamination of the product but are also tolerant of a wide range of functional groups. organic-chemistry.org

Synthesis of Structural Analogs and Precursors Relevant to this compound

The synthesis of the target compound, this compound, relies on the availability of specifically functionalized precursors. The following sections detail the synthesis of key structural motifs and intermediates.

Regioselective Nitration of Bromophenol Derivatives

The introduction of a nitro group onto a bromophenol scaffold is a critical step in synthesizing precursors for this compound. The nitration of phenols is generally more facile than that of benzene (B151609) due to the activating effect of the hydroxyl group. chemistrystudent.com However, achieving regioselectivity, particularly directing the nitro group to a specific position relative to the existing hydroxyl and bromo substituents, is a significant challenge. dergipark.org.trrsc.org

A common starting material is 4-bromophenol (B116583). dergipark.org.trnih.govsigmaaldrich.com The nitration of 4-bromophenol can be achieved using various nitrating agents. One effective method for regioselective ortho-nitration involves the use of ammonium nitrate (B79036) (NH₄NO₃) and potassium hydrogen sulfate (B86663) (KHSO₄) in acetonitrile (B52724) at reflux temperature. dergipark.org.tr This method provides good to excellent yields of the desired o-nitrophenol derivative with high regioselectivity. dergipark.org.tr Another approach involves using a continuous flow reactor with nitric acid and dichloroethane under controlled temperature and pressure to produce 4-bromo-2-nitrophenol. chemicalbook.com

Table 2: Reagents for Regioselective Nitration of Phenols

| Reagent System | Selectivity | Conditions | Reference |

| NH₄NO₃ / KHSO₄ | Ortho-nitration | Reflux in acetonitrile | dergipark.org.tr |

| Nitric Acid / Dichloroethane | Ortho-nitration | 55-75°C, 0.35-0.45 MPa, continuous flow | chemicalbook.com |

| Nitric Acid / Sulfuric Acid | Mixture of isomers | "Mixed acid" conditions | acs.org |

| Catalytic Antibodies (3A3-MP8) | Favors 2-nitrophenol | H₂O₂, NO₂⁻ | nih.gov |

Halogenation Reactions on Phenolic Scaffolds

The introduction of halogen atoms, particularly bromine, onto a phenolic ring is a fundamental transformation in organic synthesis. savemyexams.comquora.compw.live The hydroxyl group of phenol activates the aromatic ring, making it highly susceptible to electrophilic substitution. chemistrystudent.comsavemyexams.com

The bromination of phenol can be readily achieved using bromine water at room temperature, typically resulting in the formation of 2,4,6-tribromophenol (B41969) as a white precipitate. savemyexams.comquora.com The high reactivity is attributed to the increased electron density of the benzene ring due to the lone pair of electrons on the oxygen atom. chemistrystudent.comsavemyexams.com For more controlled or selective bromination, different reaction conditions and catalysts can be employed. For instance, the reaction of phenol with bromine in a less polar solvent can yield a mixture of ortho- and para-bromophenol. quora.com

Enzymatic halogenation offers a green and highly selective alternative to chemical methods. bohrium.comrsc.orgnih.govacs.org Flavin-dependent halogenases, for example, can catalyze the regioselective halogenation of electron-rich aromatic compounds. rsc.org These enzymes operate under mild conditions and can exhibit unique substrate and halide specificities. bohrium.com

Preparation of Intermediate Nitro-Bromophenylacetic Acid Derivatives

Nitro-bromophenylacetic acid derivatives serve as important intermediates in the synthesis of various organic molecules. A method for synthesizing 4-bromo-2-nitrophenylacetic acid has been disclosed, which starts from 4-bromo-2-nitrochlorotoluene. google.comgoogle.com

Historically, p-nitrophenylacetic acid has been prepared by the hydrolysis of p-nitrobenzyl cyanide using sulfuric acid. orgsyn.org While not a direct precursor, this highlights a classical approach to phenylacetic acid synthesis that can be adapted.

Computational and Theoretical Investigations of 4 Bromo 2 4 Nitrophenoxy Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to these investigations, offering a balance between computational cost and accuracy for molecules of this size.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov It is widely used for geometry optimization, where the calculation seeks the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. For a molecule like 4-Bromo-2-(4-nitrophenoxy)phenol, this would involve determining key bond lengths (e.g., C-Br, C-O, N-O), bond angles, and dihedral angles (the twist between the two phenyl rings).

Systematic DFT studies on substituted phenols, such as bromophenols, have shown that substituents significantly influence molecular geometry. nih.gov For instance, increasing the number of bromine substitutions on a phenol (B47542) ring has been found to increase the O-H bond length and decrease the C-O bond length. nih.gov The presence of a bulky nitrophenoxy group and a bromine atom would dictate the final conformation, particularly the angle between the two aromatic rings, which is crucial for understanding its electronic and steric properties.

To illustrate the type of data obtained from DFT geometry optimization, the following table shows calculated structural parameters for a related compound, 4-nitrophenol.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for 4-Nitrophenol. (Note: This data is for a related compound and serves as an example of typical DFT output.)

| Parameter | Optimized Value (B3LYP/6-311+G(d,p)) |

|---|---|

| C-O Bond Length | 1.351 Å |

| O-H Bond Length | 0.965 Å |

| C-N Bond Length | 1.465 Å |

| C-C-O Bond Angle | 121.5° |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. researchgate.net This allows for the calculation and prediction of electronic absorption spectra (like UV-Visible spectra). The method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) observed experimentally.

For this compound, TD-DFT calculations could predict its color and how it absorbs light. The calculations would reveal which molecular orbitals are involved in the primary electronic transitions. Studies on other substituted phenols, like 2-nitrophenol, have demonstrated that TD-DFT can accurately predict solvatochromic shifts—changes in absorption spectra when the solvent is changed. researchgate.net The nitro group, being a strong chromophore, is expected to dominate the electronic spectrum of the target molecule.

Table 2: Example TD-DFT Calculated Absorption Maxima (λ_max) for Substituted Phenols in Methanol. (Note: This data is for related compounds to illustrate TD-DFT results.)

| Compound | Calculated λ_max (nm) |

|---|---|

| Phenol | 272 |

| 2-Chlorophenol | 276 |

Evaluation of Basis Sets and Exchange-Correlation Functionals in DFT Studies

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional is an approximation of the complex electron exchange and correlation energies, while the basis set is a set of mathematical functions used to build the molecular orbitals.

Commonly used XC functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional known for its reliability in describing a wide range of chemical systems. mdpi.com Other functionals like PBE and M06 are also used. researchgate.net

Basis sets determine the flexibility given to electrons to occupy space. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently employed. nih.govmdpi.com The "++" indicates the addition of diffuse functions to describe weakly bound electrons, and "(d,p)" adds polarization functions to allow for non-spherical electron distributions, which are crucial for accurately describing bonding.

The selection of an appropriate functional and basis set is a critical first step in any computational study. Researchers often validate their chosen combination by comparing calculated properties for a known, related molecule with experimental data, as has been done in comprehensive studies of phenols. mdpi.comafit.edu

Electronic Structure and Reactivity Descriptors

Beyond geometry and spectra, computational chemistry can quantify a molecule's reactivity and electronic stability through various descriptors derived from the calculated electronic structure.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and their Significance

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. libretexts.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. sphinxsai.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive, as it is easier to induce an electronic transition. Such molecules are often described as "soft."

For this compound, FMO analysis would reveal the distribution of these key orbitals. The HOMO is likely to be concentrated on the electron-rich phenol ring, while the LUMO is expected to be located on the electron-deficient nitrophenoxy ring due to the strong electron-withdrawing nature of the nitro group. This distribution would be key to predicting its behavior in chemical reactions.

Table 3: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Chalcone Derivative. (Note: Data is for an example compound to show typical FMO analysis output.)

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.25 |

| E_LUMO | -2.15 |

| HOMO-LUMO Gap (ΔE) | 4.10 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis transforms the calculated complex molecular orbitals into localized, chemically intuitive bonding, lone pair, and anti-bonding orbitals. sphinxsai.com This method provides a detailed picture of the Lewis structure of a molecule and quantifies electron delocalization and hyperconjugative interactions.

Hyperconjugation involves the interaction of a filled (donor) orbital with a nearby empty (anti-bonding, acceptor) orbital. The strength of this interaction is measured by the second-order perturbation energy, E(2). A larger E(2) value indicates a stronger interaction and greater stabilization of the molecule. sphinxsai.com

In this compound, NBO analysis could quantify:

The delocalization of oxygen lone pairs from the ether linkage and the hydroxyl group into the aromatic rings.

The intramolecular charge transfer (ICT) from the phenoxy group (donor) to the nitrophenyl group (acceptor).

The nature of intramolecular hydrogen bonding, if any, between the phenolic proton and the ether oxygen.

Table 4: Example NBO Analysis Results Showing Key Donor-Acceptor Interactions for a Related Molecule. (Note: This data is illustrative of NBO analysis.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C=C) | 25.5 |

| π (C=C) | π* (C=C) | 18.2 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, an MEP analysis would likely reveal a significant negative potential around the oxygen atoms of the nitro group and the phenolic hydroxyl group, identifying them as primary sites for electrophilic interactions. Conversely, positive potential would be expected around the hydrogen atom of the hydroxyl group, making it a potential site for nucleophilic attack. The aromatic rings would exhibit a more complex potential distribution influenced by the electron-withdrawing nitro group and the halogen substituent.

Global and Local Chemical Reactivity Descriptors (e.g., Electrophilicity, Chemical Hardness)

Global and local chemical reactivity descriptors, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity. Key descriptors include:

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. A higher value indicates greater stability and lower reactivity.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophile.

Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Softness (S): The reciprocal of hardness, indicating how easily a molecule can be polarized.

While specific values for this compound are not published, studies on similar compounds like p-nitrophenol have shown that the presence of a nitro group significantly increases the electrophilicity index. ontosight.ai Therefore, this compound is expected to be a relatively reactive molecule with a significant capacity for electrophilic interactions.

| Descriptor | Expected Trend/Value | Implication for Reactivity |

| Chemical Hardness (η) | Moderate to Low | Indicates moderate to high reactivity. |

| Electrophilicity Index (ω) | High | Suggests a strong electrophilic nature. |

| Chemical Potential (μ) | Negative | Indicates a tendency to accept electrons. |

| Softness (S) | Moderate to High | Suggests relatively easy polarization. |

Vibrational Spectroscopy Simulations and Assignments

Calculation of Harmonic Vibrational Frequencies and Potential Energy Distribution (PED) Analysis

Computational methods, particularly DFT, are employed to calculate the harmonic vibrational frequencies of a molecule. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of its constituent atoms.

A Potential Energy Distribution (PED) analysis is then performed to assign the calculated frequencies to specific vibrational modes. PED provides a quantitative breakdown of the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular normal mode of vibration. This detailed assignment is crucial for interpreting experimental infrared (IR) and Raman spectra. For a molecule like this compound, PED analysis would help in precisely identifying the vibrational modes associated with the C-Br stretch, the nitro group (NO2) symmetric and asymmetric stretches, the phenolic O-H stretch, and the various vibrations of the aromatic rings.

Prediction of Infrared and Raman Spectra for Comparative Analysis

Based on the calculated harmonic frequencies and their corresponding intensities, theoretical infrared (IR) and Raman spectra can be generated. These predicted spectra serve as a powerful tool for comparison with experimentally obtained spectra. The close agreement between theoretical and experimental spectra can confirm the molecular structure and the accuracy of the computational model.

For this compound, the predicted IR spectrum would be expected to show strong absorption bands corresponding to the O-H and N-O stretching vibrations. The Raman spectrum would likely feature prominent bands from the aromatic ring vibrations. Comparing these predicted spectra with experimental data would provide a robust characterization of the molecule's vibrational properties.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| Asymmetric NO₂ Stretch | 1500-1560 | Very Strong | Medium |

| Symmetric NO₂ Stretch | 1335-1385 | Strong | Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium to Strong | Strong |

| C-O Stretch (Phenol) | 1200-1260 | Strong | Medium |

| C-O-C Stretch (Ether) | 1000-1300 | Strong | Medium |

| C-Br Stretch | 500-600 | Medium | Strong |

Advanced Computational Modeling Techniques

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes, molecular flexibility, and intermolecular interactions over time.

For this compound, MD simulations could be employed to explore its conformational landscape, particularly the rotational freedom around the ether linkage. These simulations would reveal the most stable conformations of the molecule in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between different conformational states. Furthermore, MD simulations can model how this compound interacts with other molecules, such as solvent molecules or biological macromolecules, providing a dynamic picture of its behavior at the atomic level.

Reaction Pathways and Derivatization of 4 Bromo 2 4 Nitrophenoxy Phenol

Modifications on the Phenoxy Moiety

The phenoxy group, activated by the electron-withdrawing nitro substituent, is a primary site for chemical modification.

The reduction of the nitro group on the phenoxy ring to an amino group is a fundamental transformation, yielding 4-Amino-2-(4-bromophenoxy)phenol. This conversion significantly alters the electronic properties of the molecule, turning a strongly deactivating group into a strongly activating one. masterorganicchemistry.com A variety of reducing agents can accomplish this transformation.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method employs catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. masterorganicchemistry.comwikipedia.org

Metal-Acid Systems: Combinations like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for this reduction. masterorganicchemistry.comscispace.com

Other Reagents: Sodium hydrosulfite and tin(II) chloride are also utilized for the reduction of nitroarenes. wikipedia.org

A patented method for the preparation of the related compound 4-bromo-2-aminophenol from 2-nitro-4-bromophenol involves catalytic hydrogenation using a Fe-Cr modified Raney-Ni catalyst. google.com This process boasts a high conversion rate and good selectivity. google.com Similarly, the reduction of 4-fluoronitrobenzene to its corresponding amine can be achieved using palladium on carbon with hydrogen gas. nih.gov These examples suggest that similar conditions would be effective for the reduction of 4-Bromo-2-(4-nitrophenoxy)phenol.

The resulting amine is a versatile intermediate. For instance, it can undergo amide bond formation with various aroyl chlorides to produce a range of N-acylated derivatives. nih.gov

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Description |

|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | A common and often clean method for nitro group reduction. masterorganicchemistry.comwikipedia.org |

| Metal/Acid (e.g., Fe/HCl, Sn/HCl) | A classical and widely used method for reducing aromatic nitro compounds. masterorganicchemistry.comscispace.com |

| Sodium Hydrosulfite | A useful reagent for the reduction of nitroaromatics. wikipedia.org |

The presence of a strong electron-withdrawing group like the nitro group in the para position of the phenoxy ring can activate the ring towards nucleophilic aromatic substitution (SNAr). libretexts.org This allows for the displacement of substituents, such as halogens, by various nucleophiles. The generally accepted mechanism for this reaction involves a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

While direct nucleophilic substitution of the bromo group on the other ring of this compound is less favorable without strong activation, the principles of SNAr are relevant to the broader class of halophenols. For SNAr to occur, the aromatic ring must be substituted with powerful electron-withdrawing groups, typically at positions ortho and/or para to the leaving group. libretexts.org

In related systems, such as 5-bromo-1,2,3-triazines, SNAr reactions with phenols have been demonstrated to proceed under basic conditions, with cesium carbonate being an effective base. acs.org This highlights the potential for phenoxides to act as nucleophiles in SNAr reactions. Furthermore, a novel strategy for activating otherwise inert aryl halides for SNAr involves the transient formation of a phenoxyl radical, which acts as a potent electron-withdrawing group. osti.gov

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is another key site for chemical reactions. Its acidic proton can be removed by a base to form a phenoxide, a potent nucleophile. This allows for a range of reactions, including etherification and esterification, to form new derivatives.

For example, the phenolic hydroxyl group can react with alkyl halides or other electrophiles to form ethers. It can also react with acyl chlorides or anhydrides to form esters. These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for introducing new functional moieties into the molecule. The reactivity of the phenolic hydroxyl group is a cornerstone for building more complex molecules from the this compound scaffold.

Formation of Coordination Compounds and Metal Complexes

The structure of this compound and its derivatives, particularly those with chelating functionalities, makes it a suitable precursor for the synthesis of metal complexes.

Derivatives of this compound can be designed to act as ligands for various metal ions. For instance, Schiff base ligands can be synthesized by the condensation of an aldehyde with an amine. A related compound, 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol, has been synthesized and used to form complexes with vanadium(V). researchgate.net Another study reports the synthesis of Schiff base ligands from 5-bromo salicylaldehyde (B1680747) and their complexation with Mn(II), Fe(III), and Cr(III). nih.gov

In a different approach, a tetra-substituted imidazole (B134444) ligand was synthesized using 5-bromosalicylaldehyde (B98134) as a starting material. This ligand was then used to form complexes with Zn(II), Co(II), Cu(II), Ni(II), and Mn(II). rsc.org These examples demonstrate that the bromo-phenol substructure, which is present in this compound, is a valuable component in the design of multidentate ligands capable of coordinating with a variety of metal centers. The synthesis of such ligands often involves a multi-step process, starting with the functionalization of the phenol (B47542) or its derivatives.

Once synthesized, the metal complexes are characterized using a suite of spectroscopic and analytical techniques to determine their structure and properties. These methods provide crucial information about the coordination environment of the metal ion and the electronic structure of the complex.

Common characterization techniques include:

FT-IR Spectroscopy: This technique is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N (azomethine) stretch in Schiff base complexes or the phenolic C-O stretch. researchgate.netresearchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands (ligand-to-metal or metal-to-ligand), which can help in deducing the geometry of the complex. researchgate.nettandfonline.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand protons upon coordination can provide insights into the binding mode. researchgate.netnih.gov

Elemental Analysis: This provides the empirical formula of the complex, which is essential for confirming its composition. rsc.orgtandfonline.com

Table 2: Spectroscopic Techniques for Characterizing Metal Complexes

| Technique | Information Obtained |

|---|---|

| FT-IR Spectroscopy | Identification of coordinating groups and shifts in vibrational frequencies upon complexation. researchgate.netresearchgate.net |

| UV-Visible Spectroscopy | Information on electronic transitions and coordination geometry. researchgate.nettandfonline.com |

| NMR Spectroscopy | Structural elucidation of diamagnetic complexes in solution. researchgate.netnih.gov |

| X-ray Crystallography | Definitive three-dimensional structure of the complex in the solid state. researchgate.netrsc.org |

Magnetic Properties and Proposed Coordination Geometries of Complexes

The molecular architecture of this compound features several potential donor sites for coordination with metal ions, including the oxygen atoms of the phenolic hydroxyl, the ether linkage, and the nitro group. The deprotonated phenolic oxygen, in particular, is a strong candidate for forming stable complexes.

Although specific studies on the magnetic properties of complexes derived directly from this compound are not documented, the behavior of analogous bromo- and nitrophenol-containing ligands allows for well-founded postulations. One common strategy to enhance the coordinating ability of phenols is their conversion to Schiff base ligands. For instance, a related compound, 2-(4-nitrophenyl)iminomethyl phenol (NPIMP), forms metal complexes with suggested distorted octahedral structures. researchgate.net

By extension, this compound could be derivatized into a multidentate ligand capable of forming polynuclear complexes. Studies on Schiff base complexes derived from similar phenolic precursors, such as those involving Ni(II) and Lanthanide(III) ions, have revealed fascinating magnetic phenomena. mdpi.com These complexes can feature metal ions in distorted octahedral or biaugmented trigonal prism geometries. mdpi.com The magnetic interactions in such systems are highly dependent on the choice of metal ions and the precise bridging modes of the ligands. For example, trinuclear Ni(II)-Lanthanide complexes have been shown to exhibit ferromagnetic coupling and field-induced slow magnetic relaxation, particularly with anisotropic ions like Dysprosium(III). mdpi.com

Based on these analogs, it is proposed that complexes of this compound could exhibit a range of magnetic behaviors and coordination environments, as summarized in the table below.

| Proposed Complex Type | Potential Metal Ions | Plausible Coordination Geometry | Predicted Magnetic Properties | Supporting Analog Literature |

| Mononuclear Complex | Co(II), Ni(II), Cu(II) | Distorted Octahedral, Square Planar | Simple paramagnetism | researchgate.net |

| Homopolynuclear Complex | Ni(II), Mn(II) | Distorted Octahedral | Ferromagnetic or antiferromagnetic coupling | mdpi.com |

| Heteropolynuclear Complex | Ni(II)/Dy(III), Ni(II)/Ho(III) | Distorted Octahedral and Biaugmented Trigonal Prism | Ferromagnetic coupling, Field-induced slow magnetic relaxation | mdpi.com |

Synthesis and Exploration of Novel Analogs and Derivatives of this compound

The synthesis and derivatization of this compound open avenues for creating novel molecules with tailored properties. The parent compound itself is likely synthesized via a nucleophilic aromatic substitution, such as a Williamson ether synthesis, involving a reaction between the salt of 4-bromo-2-nitrophenol (B183274) and a suitable activated nitrobenzene, like 1-fluoro-4-nitrobenzene. chemicalbook.comsigmaaldrich.com

Once obtained, the structure of this compound offers multiple sites for chemical modification, allowing for the exploration of a wide range of derivatives. nih.gov The primary reaction pathways include modifications of the phenolic hydroxyl group and substitutions on the aromatic rings.

Derivatization of the Phenolic Hydroxyl Group: The most reactive site for derivatization is the phenolic hydroxyl group. Classical reactions at this position include:

Etherification/Alkylation: Reaction with alkyl halides to form ether derivatives.

Esterification/Acylation: Reaction with acyl chlorides or anhydrides to produce corresponding esters.

Silylation: Conversion into a silyl (B83357) ether using reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) for increased volatility or as a protective group. researchgate.net

Formation of Multidentate Ligands: A significant derivatization pathway involves the condensation of the phenolic aldehyde (which would first need to be introduced ortho to the hydroxyl group via formylation) with various amines to form Schiff base ligands. This approach transforms the molecule into a versatile multidentate ligand capable of coordinating multiple metal centers, as has been demonstrated with analogous bromophenols. rsc.org

The table below outlines several potential derivatization strategies for creating novel analogs.

| Derivatization Strategy | Reaction Type | Reagents & Conditions | Resulting Analog/Derivative |

| O-Alkylation | Williamson Ether Synthesis | Alkyl halide, Base (e.g., K₂CO₃) | Alkoxy ether derivative |

| O-Acylation | Esterification | Acyl chloride or Anhydride, Base (e.g., Pyridine) | Phenyl ester derivative |

| Silylation | Hydroxyl Protection | MTBSTFA or similar silylating agents | Silyl ether derivative |

| Schiff Base Formation | Condensation | Primary Amine (e.g., Aniline), Acid catalyst | Imine (Schiff base) ligand |

The existence of highly complex molecules that incorporate the bromo- and nitrophenoxy- motifs, such as 4-bromo-2-(2-((2-nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate, underscores the feasibility of extensive structural elaboration starting from this core scaffold. sigmaaldrich.com Such explorations could lead to the development of novel compounds for various chemical applications.

Potential Applications in Advanced Materials and Catalysis Research

Exploration in Materials Science Applications

The field of materials science is constantly in search of novel organic molecules with tunable properties. The structural elements of 4-Bromo-2-(4-nitrophenoxy)phenol suggest it could be a building block for new functional materials.

Organic molecules with donor-acceptor functionalities and extended π-systems are known to exhibit non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. The nitro group in This compound acts as a strong electron-acceptor, while the phenoxy group can act as an electron-donor. This intramolecular charge-transfer characteristic is a key requirement for second-order NLO activity.

Furthermore, studies on other organic compounds have shown that the presence of a bromine atom can enhance the molecular hyperpolarizability, a measure of NLO activity. However, a comparative study on diphenyl ether and diphenyl sulfide (B99878) compounds revealed that while both showed significant molecular NLO properties, the diphenyl ether derivatives tended to crystallize in a centrosymmetric manner, which cancels out the second-harmonic generation (SHG) effect at the macroscopic level. rsc.org

Detailed research findings on the NLO properties of this compound are not currently available in the public domain. Theoretical calculations and experimental studies would be required to determine its hyperpolarizability and to assess its potential for forming non-centrosymmetric crystalline structures suitable for NLO applications.

Table 1: Potential Factors Influencing Non-Linear Optical Properties of this compound

| Structural Feature | Potential Influence on NLO Properties |

| Nitro Group | Strong electron-acceptor, promotes intramolecular charge transfer. |

| Phenoxy Group | Electron-donating character, contributes to the donor-acceptor system. |

| Bromo Substituent | May enhance molecular hyperpolarizability. |

| Diphenyl Ether Linkage | Provides structural flexibility but may favor centrosymmetric crystal packing. rsc.org |

The development of organic semiconductors is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). The charge transport properties of organic materials are dictated by their molecular structure and intermolecular packing in the solid state.

While there is no specific research on the semiconductor properties of This compound , related compounds containing nitro groups and aromatic rings have been investigated. For instance, nitrated pyrazole-based compounds have been studied for their electronic properties, although primarily in the context of energetic materials. mdpi.com The presence of the electron-withdrawing nitro group would significantly influence the electron affinity and ionization potential of This compound , suggesting it might function as an n-type semiconductor.

However, without experimental data on charge carrier mobility, thin-film morphology, and performance in electronic devices, its relevance as an organic semiconductor remains purely speculative.

Role in Catalytic Systems

The phenolic hydroxyl group and the potential for the molecule to act as a ligand for metal ions suggest that This compound could have applications in catalysis.

There is no published research detailing the catalytic activity of This compound or its metal complexes. However, phenols and their derivatives are known to be active in various catalytic reactions. For instance, the bromination of phenols can be catalyzed under various conditions, indicating the reactivity of the phenolic ring. cdnsciencepub.combeilstein-journals.org

Metal complexes of substituted phenols are also widely used as catalysts. The phenolic oxygen and potentially the nitro group of This compound could coordinate with metal centers, creating catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation. The electronic properties of the ligand, influenced by the bromo and nitro substituents, would play a crucial role in tuning the catalytic activity of the metal center.

Given the absence of studies on the catalytic activity of This compound , there are consequently no mechanistic studies of catalytic processes involving this specific compound. Mechanistic studies on the bromination of phenols have elucidated the role of general base catalysis, which could be relevant to understanding the reactivity of the phenolic moiety in the title compound. cdnsciencepub.com Furthermore, rhodium and ruthenium catalysts have been used for the nucleophilic aromatic substitution of phenols, proceeding through η⁵-phenoxo complexes, which could be a potential activation pathway for This compound in certain catalytic cycles. acs.org

Research into Molecular Interactions within Biological Systems

While the primary focus of this article is on materials and catalysis, the potential for molecular interactions with biological systems is a relevant area of chemical research. Molecular docking studies are often used to predict the binding affinity of small molecules to biological targets.

There are no specific molecular docking studies available for This compound . However, studies on related compounds provide a framework for how it might interact with biological systems. For example, molecular docking studies have been performed on other ortho-substituted phenols to investigate their interaction with enzymes like tyrosinase. mdpi.com Similarly, docking studies of p-nitrophenyl hydrazones have been used to explore their potential as anti-inflammatory agents. researchgate.netchemrxiv.org Derivatives of 4-bromo-2-nitrophenol (B183274) have also been noted for their potential biological activities. ontosight.ai These studies suggest that the structural features of This compound could lead to interactions with various biological macromolecules, a hypothesis that would require dedicated computational and experimental investigation.

Investigations into Molecular Recognition and Binding Mechanisms

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces like hydrogen bonding, halogen bonding, and pi-stacking. The structure of this compound possesses several features that are key to such interactions:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen of the ether linkage and the nitro group can act as hydrogen bond acceptors.

Halogen Bonding: The bromine atom can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species, which is increasingly utilized in crystal engineering and the design of supramolecular structures.

Pi-Stacking: The two aromatic rings allow for potential pi-pi stacking interactions, which are crucial for the self-assembly of molecules and for binding to planar motifs in larger biological structures.

While specific studies detailing the molecular recognition events of this compound are not prominent, research on analogous compounds provides insight. For instance, studies on a related compound, 4,5-Dibromo-2-(4-nitrophenoxy)phenol, have noted its potential to interact with enzymes, proteins, and DNA, suggesting it as a candidate for further investigation in drug discovery. This ability to interact with biological molecules is fundamentally governed by molecular recognition principles. The unique arrangement of functional groups in such compounds influences their solubility, reactivity, and potential biological activity.

Computational Approaches to Understand Molecular Interactions with Biomolecular Targets

In the absence of extensive experimental data, computational chemistry offers powerful tools to predict and analyze the behavior of molecules like this compound. Techniques such as molecular docking and molecular dynamics simulations are routinely used to explore how a molecule might interact with a biological target, such as an enzyme's active site.

Molecular docking studies on various phenolic compounds have demonstrated their potential as inhibitors for enzymes like adenosine (B11128) deaminase by predicting their binding modes and affinities. nih.gov For example, studies have shown that phenolic compounds can form stable complexes by interacting with catalytically important ions (like Zn²⁺) and amino acid residues within an enzyme's active site. nih.gov The binding energy scores, often calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), can provide quantitative estimates of binding affinity. nih.gov

For a molecule like this compound, a typical computational workflow would involve:

Building a 3D model of the molecule.

Identifying a relevant biological target (e.g., an enzyme implicated in a disease).

Using docking software to predict the most likely binding pose of the molecule within the target's active site.

Analyzing the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex.

Potentially running molecular dynamics simulations to assess the stability of the predicted binding pose over time.

Such computational analyses have been applied to a wide range of nitrophenyl derivatives and phenolic compounds to screen for potential biological activity and guide synthetic efforts toward more potent molecules. chemrxiv.orgnih.gov

The table below summarizes common computational methods and their applications in the study of molecules structurally related to this compound.

| Computational Method | Application | Relevant Findings for Related Compounds | Source |

| Molecular Docking | Predicts binding orientation and affinity of a small molecule to a macromolecule target. | Revealed that phenolic compounds have high binding affinity against enzymes like human pancreatic alpha-amylase. | nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules to assess the stability of interactions over time. | Used to confirm the stability of phenolic compounds within the active site of adenosine deaminase. | nih.gov |

| MM-GBSA Calculations | Estimates the free energy of binding of a ligand to a protein. | Calculated binding energy scores for phenolic compounds, showing them to be comparable to approved drugs for certain targets. | nih.gov |

| Quantum Chemical Calculations (DFT) | Analyzes the electronic structure of a molecule. | Used to understand the electronic properties and reactivity of related imidazole-phenol compounds. |

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-(4-nitrophenoxy)phenol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-bromo-2-nitrophenol and 4-nitrophenyl derivatives. Key parameters include:

- Temperature : Reactions at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .

- Catalysts : Use of K₂CO₃ or Cs₂CO₃ as bases to deprotonate the phenolic hydroxyl group, facilitating substitution .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of phenol to nitroaryl electrophile) and inert atmosphere to prevent oxidation .

Q. How can spectroscopic techniques (e.g., FTIR, UV-Vis, NMR) be employed to characterize the structure of this compound?

- Methodological Answer :

- FTIR : Confirm the presence of -NO₂ (asymmetric stretching at ~1520 cm⁻¹) and phenolic -OH (broad band ~3200 cm⁻¹). Bromine substituents show C-Br stretching at ~560 cm⁻¹ .

- ¹H NMR : Aromatic protons appear as multiplets in δ 6.8–8.2 ppm. The deshielded proton adjacent to the nitro group (para to Br) shows distinct splitting due to electron-withdrawing effects .

- UV-Vis : Strong absorbance in 300–400 nm range (π→π* transitions of nitro and phenoxy groups). Compare with computational predictions (e.g., TD-DFT) to validate assignments .

Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound, and which software tools are recommended for structural refinement?

- Methodological Answer :

- Crystallization : Slow evaporation from ethanol/water (7:3 v/v) at 4°C yields needle-like crystals. Additive screening (e.g., trace DMSO) can improve crystal size .

- Software : Use SHELXL for refinement (rigid-body followed by full-matrix least-squares) and ORTEP-3 for thermal ellipsoid visualization. WinGX integrates data processing and validation .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Computational Setup : Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites .

- Reactivity Insights : The nitro group reduces electron density at the phenoxy ring, directing electrophilic attacks to the bromine-adjacent position. DFT-derived Fukui indices quantify site-specific reactivity .

Q. What strategies resolve contradictions in spectroscopic data between experimental results and computational predictions for this compound?

- Methodological Answer :

- NMR Shifts : Use gauge-including atomic orbital (GIAO) methods in DFT to simulate ¹³C NMR shifts. Discrepancies >2 ppm may indicate solvent effects (e.g., DMSO vs. CDCl₃) or conformational flexibility .

- UV-Vis Deviations : Adjust TD-DFT parameters (e.g., solvent polarity models) or consider aggregation effects in solution. Experimental validation via concentration-dependent studies clarifies outliers .

Q. How do steric and electronic effects of the bromo and nitrophenoxy substituents influence the compound's reactivity in nucleophilic aromatic substitution reactions?

- Methodological Answer :

- Electronic Effects : The nitro group strongly deactivates the phenoxy ring, making SNAr reactions at the bromine site slower. Bromine’s moderate electronegativity further directs nucleophiles to the ortho position relative to the phenolic -OH .

- Steric Hindrance : Bulkier nucleophiles (e.g., amines) show reduced reactivity due to steric clashes with the nitro group. Kinetic studies (e.g., Hammett plots) quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.